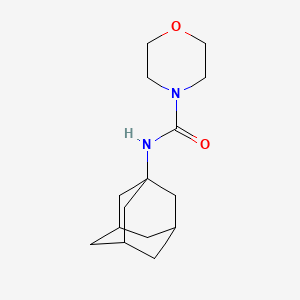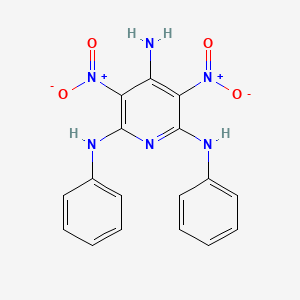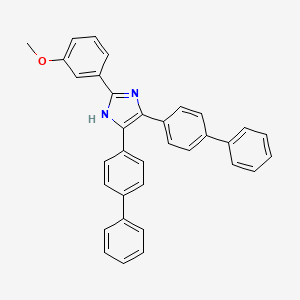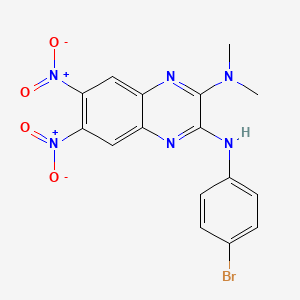![molecular formula C16H21NO5 B4968648 diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)
diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate, also known as MitoQ, is a synthetic derivative of ubiquinone, a component of the electron transport chain in mitochondria. It is a potent antioxidant and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate is selectively taken up by mitochondria due to its positive charge and is then reduced to its active form, Mitoquinol. Mitoquinol acts as an electron carrier in the electron transport chain and reduces the production of reactive oxygen species (ROS) by the mitochondria. It also scavenges existing ROS and protects mitochondrial DNA from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to improve mitochondrial function, reduce oxidative stress, and protect against cell death in various cell and animal models. It has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In cardiovascular diseases, this compound has been found to improve heart function and reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate has several advantages for lab experiments, including its high selectivity for mitochondria, potent antioxidant properties, and ability to protect mitochondrial DNA from oxidative damage. However, its high cost and limited availability may be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for research on diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate, including its potential therapeutic applications in other diseases such as diabetes, multiple sclerosis, and Huntington's disease. Further studies are also needed to determine the optimal dose and duration of treatment for various diseases and to investigate any potential side effects. Additionally, the development of more cost-effective and efficient synthesis methods for this compound would facilitate its use in research and clinical applications.
Synthesemethoden
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate is synthesized by the reaction of ubiquinone-10 with decyltriphenylphosphonium bromide followed by reaction with diethyl malonate. The resulting compound is then treated with methoxyaniline to yield this compound.
Wissenschaftliche Forschungsanwendungen
Diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. Its antioxidant properties have been found to protect against oxidative stress and mitochondrial dysfunction, which are implicated in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
diethyl 2-[(2-methoxy-5-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-21-15(18)12(16(19)22-6-2)10-17-13-9-11(3)7-8-14(13)20-4/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTBLPHXCWDBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)

![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)




![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)